molecular formula C15H13Cl2NO2 B3867596 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide

2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B3867596
M. Wt: 310.2 g/mol
InChI Key: OUWIUKNFGSGRFT-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, a hydroxy group attached to a phenylethyl chain, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzoyl chloride and 2-hydroxy-2-phenylethylamine.

    Reaction: The 2,6-dichlorobenzoyl chloride is reacted with 2-hydroxy-2-phenylethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,6-dichloro-N-(2-oxo-2-phenylethyl)benzamide.

    Reduction: Formation of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group and amide functional group allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(2-hydroxy-2-methylpropyl)benzamide
  • 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)aniline
  • 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)acetamide

Uniqueness

2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to the presence of both chlorine atoms and the hydroxy-phenylethyl chain, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c16-11-7-4-8-12(17)14(11)15(20)18-9-13(19)10-5-2-1-3-6-10/h1-8,13,19H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWIUKNFGSGRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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